2-aminopyrimidine-5-carboxylic Acid
Overview
Description
2-aminopyrimidine-5-carboxylic acid is an organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Mode of Action
It is known that aminopyrimidines can interact with various biological targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of 2-Aminopyrimidine-5-carboxylic Acid with its targets.
Biochemical Pathways
Pyrimidines, in general, are known to play crucial roles in nucleic acid synthesis, which is a fundamental process in all living cells
Pharmacokinetics
The compound’s pka value is predicted to be 419 , which may influence its absorption and distribution in the body. More comprehensive pharmacokinetic studies are needed to understand the bioavailability and disposition of this compound.
Result of Action
Given the compound’s structural similarity to other aminopyrimidines, it may exert effects on cellular processes such as nucleic acid synthesis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopyrimidine-5-carboxylic acid typically involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine. This reaction is carried out under solvent-free conditions at temperatures ranging from 80 to 90°C . Another method involves the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol treated with various amidinium salts to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-aminopyrimidine-5-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, oxidation, and decarboxylation. For instance, it can participate in decarboxylative cross-coupling reactions under palladium/silver catalysis to introduce various substituents at the C5 position .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triethylamine, palladium catalysts, and silver salts. The reactions are typically carried out under mild to moderate temperatures, often in the absence of solvents to enhance reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, decarboxylative cross-coupling reactions can yield various C5-substituted pyrimidine derivatives .
Scientific Research Applications
2-aminopyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-aminopyrimidine-5-carboxylic acid can be compared with other pyrimidine derivatives such as 2-amino-4,6-dichloropyrimidine and 2-aminopyrimidine. While these compounds share a similar core structure, this compound is unique due to the presence of a carboxylic acid group at the C5 position, which can significantly influence its chemical reactivity and biological activity .
List of Similar Compounds
- 2-amino-4,6-dichloropyrimidine
- 2-aminopyrimidine
- 2-amino-5-bromopyrimidine
- 2-amino-5-chloropyrimidine
These compounds differ in their substituents and positions on the pyrimidine ring, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-aminopyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-7-1-3(2-8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRLWSXYXSFYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427245 | |
Record name | 2-aminopyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3167-50-8 | |
Record name | 2-Amino-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3167-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-aminopyrimidine-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminopyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 3D hydrogen-bonded metal-organic framework (MOF) structure formed by 2-aminopyrimidine-5-carboxylic acid, and how does it contribute to natural gas separation?
A1: Research by [] showcases the ability of this compound (Hapc) to act as a ligand in constructing a 3D porous MOF, specifically [Cu(apc)2]n (TJU-Dan-5). This unique framework is formed through a solvothermal reaction and exhibits permanent porosity. The porous structure, alongside internal polar surfaces decorated with hydrogen-bonding groups, enables selective adsorption of gases like C2H6. The MOF demonstrates a preference for C2H6 over CH4 due to a combination of C–H···π interactions and van der Waals forces between C2H6 and the MOF's pore walls []. This selective adsorption property presents a promising avenue for natural gas purification, specifically in separating C2H6 from CH4.
Q2: Beyond its use in MOFs, what other applications have been explored for this compound?
A2: While [] highlights its potential in gas separation, this compound has also been investigated for its biological activity. [] specifically focuses on its anti-sulphanilamide activity, hinting at potential applications in pharmaceutical research. Furthermore, the decarboxylative cross-coupling reactions involving this compound have been explored [], suggesting its versatility as a building block in organic synthesis.
Q3: Are there any studies on the luminescent properties of compounds derived from this compound?
A3: Yes, research indicates that coordination compounds incorporating this compound exhibit multicolor luminescence []. This property makes them potentially valuable as multicolor luminescent materials, suggesting applications in areas like display technologies and sensing.
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